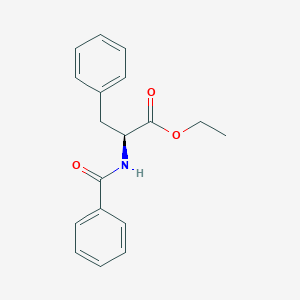

ethyl N-benzoylphenylalaninate

Description

Contextualization within Amino Acid Chemistry and Peptide Analogs

Amino acids are chiral molecules, existing in two non-superimposable mirror-image forms known as enantiomers (L and D forms). In biological systems, proteins are almost exclusively composed of L-amino acids. This inherent chirality is a cornerstone of biological function, influencing everything from enzyme-substrate recognition to protein folding.

N-benzoylphenylalaninate derivatives, such as ethyl N-benzoylphenylalaninate, are essentially modified amino acids. ontosight.ainih.gov The "N-benzoyl" group is attached to the nitrogen atom of the phenylalanine amino group, while the "alaninate" part refers to the esterified carboxyl group. cymitquimica.com This modification serves several purposes in chemical research. The benzoyl group acts as a protecting group, preventing the amino group from participating in unwanted reactions during complex synthetic sequences. ontosight.ai This protection is crucial in peptide synthesis, where amino acids are sequentially linked to form a peptide chain. ontosight.ai

Furthermore, these derivatives serve as valuable peptide analogs. Peptides are short chains of amino acids that play vital roles in numerous physiological processes. ontosight.ai By modifying the structure of natural amino acids, scientists can create peptide analogs with altered properties, such as increased stability, enhanced biological activity, or specific binding affinities. N-benzoylphenylalaninate derivatives have been investigated for their potential biological activities, including their role as enzyme inhibitors. For instance, some peptide derivatives containing the N-benzoylphenylalanine moiety have shown inhibitory activity against acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. researchgate.netnih.govtandfonline.com

Scope and Significance of Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, driven by its utility in stereoselective synthesis and chiral recognition.

One of the primary areas of research interest is its application as a chiral resolving agent. ut.ac.irkoreascience.kr Since this compound is a chiral molecule, it can be used to separate racemic mixtures (equal mixtures of two enantiomers) of other compounds. This is achieved by forming diastereomeric salts or complexes that have different physical properties, such as solubility, allowing for their separation. The ability to obtain enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects.

Moreover, this compound is a key intermediate in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. ut.ac.irresearchgate.netnih.gov It can be used as a starting material or a chiral auxiliary to guide the stereochemical outcome of a reaction. Research has explored its use in dynamic kinetic resolution processes, where one enantiomer of a racemic starting material is continuously converted into the other while one is selectively reacted, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.net

The synthesis of this compound itself has been a subject of study, with researchers exploring various methods, including the Erlenmeyer synthesis of azlactones followed by reduction. ut.ac.ir The physical and chemical properties of this compound have also been characterized to support its use in these applications. cymitquimica.com

| Property | Value | Source |

| Molecular Formula | C18H19NO3 | cymitquimica.com |

| Molecular Weight | 297.35 g/mol | cymitquimica.com |

| Appearance | White to off-white solid | cymitquimica.com |

| Solubility | Soluble in organic solvents | cymitquimica.com |

Structure

3D Structure

Properties

CAS No. |

19817-70-0 |

|---|---|

Molecular Formula |

C18H19NO3 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

ethyl (2S)-2-benzamido-3-phenylpropanoate |

InChI |

InChI=1S/C18H19NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20)/t16-/m0/s1 |

InChI Key |

WTVXOKSBXDTJEM-INIZCTEOSA-N |

SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl N Benzoylphenylalaninate

Reactivity Profile of Benzoyl and Ethyl Ester Functional Groups

The presence of both benzoyl and ethyl ester functionalities imparts a versatile reactivity to ethyl N-benzoylphenylalaninate, enabling its participation in a variety of chemical transformations such as esterification and amidation. cymitquimica.com The benzoyl group, an N-acyl group, is fundamental to the structure of amides, which form the backbone of proteins through peptide bonds. libretexts.org Amides are generally less reactive toward nucleophilic acyl substitution compared to other carboxylic acid derivatives due to the poor leaving group ability of the nitrogen-containing group. libretexts.org However, they can be hydrolyzed to a carboxylic acid and an amine under heated acidic or basic aqueous conditions. libretexts.org

The ethyl ester group, on the other hand, is more susceptible to nucleophilic attack. Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a reversible process. pearson.com The reverse reaction, ester hydrolysis, can be achieved using strong acids or bases. pearson.comlibretexts.org The mechanism for these transformations typically follows the nucleophilic acyl substitution pathway. pearson.com The reactivity of esters can be influenced by the nature of the ester moiety itself. For instance, studies on N-protected amino acid esters have shown that esters like 2,2,2-trifluoroethyl and hexafluoroisopropyl esters exhibit increased reactivity and stereoselectivity in base-hydrolysis reactions compared to their methyl ester counterparts. kyushu-u.ac.jp

The relative reactivity of these two functional groups is a key consideration in synthetic applications. While the amide bond is relatively stable, the ester group provides a site for various chemical modifications.

Ester Hydrolysis Mechanisms in Peptide and Amino Acid Derivatives

The hydrolysis of esters is a fundamental reaction in organic chemistry and is particularly relevant in the context of amino acid and peptide derivatives. This process can be catalyzed by acids, bases, or metal ions. libretexts.org

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis of an ester is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate anion and an alcohol. This process is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base, forming a resonance-stabilized carboxylate anion. libretexts.org

Acid-Catalyzed Hydrolysis:

In an acidic medium, the carbonyl oxygen of the ester is first protonated. pearson.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. pearson.com A tetrahedral intermediate is formed, which then undergoes a series of proton transfer steps, ultimately leading to the expulsion of the alcohol and regeneration of the acid catalyst. This mechanism is an equilibrium process. pearson.com

Metal Ion Catalysis:

Metal ions can also catalyze ester hydrolysis. libretexts.org A metal ion acts as a Lewis acid, coordinating to the carbonyl oxygen and polarizing the C=O bond, which facilitates nucleophilic attack. libretexts.org Furthermore, a metal ion can coordinate a hydroxide group, effectively increasing the concentration of the nucleophile at neutral or slightly alkaline pH. libretexts.org

In the context of amino acid derivatives, intramolecular reactions can also play a significant role. For example, α-amino acid ester prodrugs have been shown to undergo conversion to their active forms through a non-enzymatic mechanism involving intramolecular nucleophilic attack of the amine on the ester carbonyl. nih.gov

Table 1: Rate Constants for Amide and Ester Hydrolysis

| Compound | Catalyst and Conditions | Rate Constant |

| Glycine (B1666218) amide | pH 9.35 | 1.9 x 10⁻⁵ s⁻¹ |

| Glycine amide | Cu²⁺, pH 9.35 | 2.6 x 10⁻³ s⁻¹ |

| Data sourced from Chemistry LibreTexts libretexts.org |

Protonation Dynamics and Hydrogen Bonding in Related Systems

The protonation states of amino acids and their derivatives are crucial for their structure, stability, and function. nih.gov Hydrogen bonding plays a significant role in these systems, influencing their conformational preferences and reactivity. nih.gov

In systems containing amide and ester functionalities, protonation can occur at several sites, including the amide oxygen, the ester carbonyl oxygen, and the nitrogen atom. The preferred site of protonation depends on the specific molecular environment and the relative basicities of these functional groups. Molecular dynamics simulations have been employed to study protonation and hydrogen-bonding dynamics in complex systems. nih.govrsc.org

For instance, in aminophosphine (B1255530) chalcogenides, which serve as models for understanding proton-binding, spectroscopic and computational studies have revealed that the site of protonation (amino or chalcogen function) depends on the conditions. d-nb.info Similarly, studies on N-acetyl aspartic acid amide in aqueous solution have shown the existence of two distinct conformers (syn and anti) of the carboxyl group, which differ in their hydrogen-bonding interactions with water. nih.gov The anti conformer interacts more strongly with water molecules. nih.gov

The intramolecular hydrogen-bonding networks that can form in molecules like this compound can influence the reactivity of both the ester and amide groups. These networks can stabilize certain conformations and transition states, thereby affecting reaction pathways and rates.

Transition State Analysis and Reaction Pathways

Understanding the transition states and reaction pathways is fundamental to elucidating the mechanisms of chemical reactions involving this compound. Computational methods, such as density functional theory (DFT), are powerful tools for investigating these aspects. umn.edunih.gov

In more complex enzymatic reactions, transition state analysis can reveal how the enzyme catalyzes the reaction. For example, in a study of an enzyme-catalyzed prenylation reaction, the transition state structure was computed using kinetic isotope effects and DFT calculations. umn.edu The results indicated that the enzyme achieves catalysis via an "exploded" transition state structure. umn.edu

For non-enzymatic reactions of amino acid derivatives, multiple reaction pathways can exist. For example, the degradation of α-amino acid ester prodrugs at physiological pH is complex, leading to several products through pathways that are not observed at lower pH. nih.gov These pathways can involve intramolecular cyclization reactions to form intermediates like lactams and hemiorthoesters. nih.gov

Collision-induced dissociation (CID) mass spectrometry can also provide insights into reaction pathways by fragmenting molecules and analyzing the resulting ions. In a study of N-benzoylphenylalaninyl-N-benzoylphenylalaninate, a related dipeptide derivative, CID experiments revealed distinct fragmentation patterns that helped to elucidate the structure. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton and carbon atoms within ethyl N-benzoylphenylalaninate can be achieved.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, respectively. The predicted chemical shifts (δ) for this compound in a solvent like deuterochloroform (CDCl₃) are based on the analysis of its constituent functional groups: the ethyl ester, the N-benzoyl group, and the phenylalanine moiety.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the amide proton (N-H), the methine proton at the alpha-position (α-H), the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group (β-CH₂), and the methylene and methyl protons of the ethyl ester group.

The ¹³C NMR spectrum will display signals for each unique carbon atom, including the two carbonyl carbons (amide and ester), the aromatic carbons, and the aliphatic carbons of the phenylalanine and ethyl groups. The number of signals and their chemical shifts are characteristic of the compound's structure. scielo.org.mx

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

|---|---|---|---|---|

| Benzoyl-H | 7.7-7.8 | m | 2H | |

| Phenyl-H & Benzoyl-H | 7.2-7.5 | m | 8H | |

| NH | 6.7-6.9 | d | ~8 Hz | 1H |

| α-H | 5.0-5.2 | m | 1H | |

| O-CH₂ (ethyl) | 4.1-4.3 | q | ~7 Hz | 2H |

| β-CH₂ | 3.2-3.4 | m | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| C=O (Ester) | 171-173 |

| C=O (Amide) | 167-168 |

| Cq (Phenylalanine) | 136-137 |

| Cq (Benzoyl) | 133-134 |

| CH (Aromatic) | 127-132 |

| O-CH₂ (Ethyl) | 61-62 |

| Cα | 53-55 |

| Cβ | 38-39 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. mdpi.comresearchgate.netsemanticscholar.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nanalysis.com For this compound, key correlations would be observed between the α-H and the β-CH₂ protons, and between the ethyl group's -CH₂- and -CH₃ protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): These experiments correlate protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). youtube.comcolumbia.edu This allows for the direct assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu It is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the ethyl -CH₂- protons to the ester carbonyl carbon, and from the α-H and NH protons to the amide carbonyl carbon, confirming the connectivity of the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation.

Beyond basic structural elucidation, NMR techniques can probe the three-dimensional aspects of this compound. The presence of restricted rotation around the amide bond can lead to the existence of conformational isomers (rotamers) at room temperature, which may be observable as separate sets of signals in the NMR spectra.

NOESY experiments can provide insights into the preferred conformation by showing spatial proximities, for example, between the NH proton and the α-proton. While detailed NMR studies on the stereochemistry of this specific molecule are not widely published, the enantiomeric purity of related chiral compounds like ethyl benzoyl-L-phenylalaninate is often confirmed using chiral High-Performance Liquid Chromatography (HPLC). rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of compounds like this compound. diva-portal.org In positive ion mode, the compound is expected to be detected primarily as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. mdpi.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the confirmation of the elemental formula (C₁₈H₁₉NO₃).

Table 3: Predicted ESI-MS Data for this compound (C₁₈H₁₉NO₃)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 298.1438 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its fragmentation through Collision-Induced Dissociation (CID). nih.gov The resulting product ions provide valuable structural information. The fragmentation of this compound is expected to occur at its most labile bonds, primarily the ester and amide linkages. mdpi.comsemanticscholar.orgdtu.dk

Key fragmentation pathways would include:

Cleavage of the ester group, leading to the loss of ethanol (B145695) (46 Da).

Formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105.

Cleavage of the amide bond, leading to fragments corresponding to the phenylalanine ethyl ester portion and the benzoyl portion.

Loss of the entire ethyl formate (B1220265) group from the C-terminus.

Analysis of these fragmentation patterns allows for the confirmation of the sequence and identity of the constituent parts of the molecule.

Table 4: Predicted Major Fragment Ions in CID of [M+H]⁺ of this compound

| Predicted m/z | Identity/Loss |

|---|---|

| 252.12 | [M+H - C₂H₅OH]⁺ |

| 224.08 | [M+H - C₂H₅OH - CO]⁺ |

| 194.09 | [C₁₂H₁₂NO]⁺ |

| 120.08 | [C₈H₁₀N]⁺ (Phenylalanine iminium ion) |

| 105.03 | [C₇H₅O]⁺ (Benzoyl cation) |

Chiroptical Spectroscopy for Absolute Stereochemistry

Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Optical rotation is a fundamental chiroptical property that measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic constant for a given enantiomer under defined conditions of temperature, solvent, and wavelength. For instance, the related compound N-benzoyl-l-phenylalaninyl-N-benzoyl-l-phenylalaninate, also known as asperphenamate (B153795), has a reported specific rotation of [α]D22 = –73.5° (c = 0.11, EtOH). mdpi.com This value is consistent with previously published data for this compound. mdpi.com

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for elucidating the absolute stereochemistry of chiral compounds that possess a suitable chromophore. researchgate.net ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. encyclopedia.pub The resulting spectrum, with its characteristic positive and negative bands, is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. researchgate.netquick.cz

The process of determining absolute configuration using ECD typically involves:

Conformational Analysis: Identifying all possible low-energy conformations of the molecule. researchgate.net

TD-DFT Calculations: Performing Time-Dependent Density Functional Theory (TD-DFT) calculations to predict the ECD spectrum for each conformer. researchgate.netquick.cz

Boltzmann Averaging: Averaging the calculated spectra based on the relative populations of the conformers to obtain a final predicted spectrum. researchgate.net

Comparison with Experimental Data: Matching the predicted spectrum with the experimentally measured one. researchgate.net If the signs and shapes of the major Cotton effects in the calculated and experimental spectra are in good agreement, the assumed absolute configuration is considered correct. encyclopedia.pub

For molecules that are transparent in the UV-Vis region, chiroptical probes can be employed. nih.gov These probes, when attached to the analyte, induce a measurable ECD spectrum from which the absolute configuration of the original molecule can be deduced. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a compound provides a unique fingerprint based on its molecular structure.

In the case of this compound and related compounds, characteristic absorption bands can be observed. For example, in a similar N-acylated amino ester, the following vibrational frequencies (υmax) were noted:

2976, 2934 cm⁻¹: C-H stretching vibrations of the alkyl and aromatic groups.

1730 cm⁻¹: C=O stretching of the ester group.

1639 cm⁻¹: C=O stretching of the amide group (Amide I band). rsc.org

The precise positions of these bands can provide information about the molecular environment and intermolecular interactions, such as hydrogen bonding. nih.gov For instance, the presence of hydrogen bonding can cause a shift in the stretching frequency of the involved functional groups. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

To address this section, research articles applying DFT to investigate the reaction mechanisms involving ethyl N-benzoylphenylalaninate would be necessary. nih.govresearchgate.netqub.ac.uk Such studies would typically involve calculating the geometries of reactants, transition states, and products, as well as their corresponding energies to map out the reaction pathway. pku.edu.cnrsc.org This information helps in understanding the feasibility of a reaction and the intermediates involved. A search for this specific application to this compound did not yield any relevant studies.

Quantum Chemical Calculations of Reactivity Indices

This section would require data from quantum chemical calculations on this compound to determine its reactivity profile.

Information on the electronic chemical potential (μ) and chemical hardness (η) of this compound would be needed. researchgate.netias.ac.in These conceptual DFT descriptors are used to understand the stability and reactivity of a molecule. rsc.orgkashanu.ac.ir The electronic chemical potential indicates the tendency of a molecule to exchange electron density, while chemical hardness measures its resistance to changes in its electron distribution. ias.ac.inmdpi.com No published values for these parameters for this compound were found.

This subsection would require calculated values for the electrophilicity (ω) and nucleophilicity (N) indices of this compound. researchgate.netresearchgate.net These indices help in classifying the molecule's ability to act as an electrophile or a nucleophile in chemical reactions. While general methodologies for calculating these descriptors exist, specific values for the target compound are not available in the literature reviewed. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational and Interaction Analysis

To provide content for this section, molecular dynamics (MD) simulation studies of this compound would be required. nih.govnih.gov MD simulations provide insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. mdpi.commun.camdpi.com Such simulations are crucial for understanding how a molecule like this compound might behave in different environments or interact with other molecules. No specific MD studies focusing on this compound were identified.

Theoretical Insights into Stereoselectivity Origin

This section would necessitate theoretical studies, often using methods like DFT, aimed at explaining the origin of stereoselectivity in reactions that produce this compound. kyushu-u.ac.jp These studies typically analyze the transition states leading to different stereoisomers to determine why one is preferentially formed over others. rsc.org Without specific research on the synthesis of this compound, this analysis cannot be provided.

Applications in Organic Synthesis and Catalysis

Role as Synthetic Intermediates in Complex Molecule Construction

Ethyl N-benzoylphenylalaninate and its derivatives are valuable synthetic intermediates in the creation of more complex molecular architectures. For instance, N-benzoylphenylalanine has been utilized in the synthesis of N-benzoylphenylalaninyl-N-benzoylphenylalaninate. muchong.comresearchgate.net This transformation highlights the role of the parent amino acid derivative in forming peptide-like structures. Furthermore, derivatives of N-benzoylphenylalanine, such as those with a trifluoroethyl ester group, have been synthesized for use in further reactions. amazonaws.com The N-benzoyl protecting group and the ethyl ester functionality provide a stable yet reactive framework that allows for selective modifications at other parts of the molecule, making it a useful precursor in multi-step synthetic sequences.

Utility in Asymmetric Synthesis and Catalysis

The inherent chirality of this compound, derived from the natural amino acid phenylalanine, makes it a valuable component in the field of asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. wikipedia.org While this compound itself is a chiral molecule, the broader class of N-acylamino acid derivatives serves as a foundational concept for the development of more sophisticated chiral auxiliaries. tcichemicals.com The principles of using chiral amino acid-derived structures to influence the stereochemistry of reactions like alkylations and aldol (B89426) reactions are well-established. wikipedia.orgtcichemicals.com For example, oxazolidinones, which can be derived from amino acids, are powerful chiral auxiliaries. wikipedia.org The underlying principle is that the chiral environment provided by the auxiliary favors the formation of one diastereomer over the other, which can then be cleaved to yield an enantiomerically enriched product.

The structural backbone of this compound is a useful motif in the design of chiral ligands for metal-based catalysis and in the development of purely organic catalysts (organocatalysts). The design of effective organocatalysts often involves creating a well-defined chiral environment to control the enantioselectivity of a reaction. nih.govnih.gov For instance, bifunctional organocatalysts containing both a hydrogen-bond donor and a Lewis basic site can be designed using amino acid scaffolds. beilstein-journals.org These catalysts can activate substrates and control the approach of reagents through non-covalent interactions. nih.gov The development of such catalysts is a key area in modern organic synthesis, aiming for sustainable and efficient chemical processes. beilstein-journals.org

Preparation of Enantioenriched Alpha-Chiral Amino Acid Derivatives

This compound and related compounds are instrumental in the synthesis of other enantioenriched α-amino acid derivatives. organic-chemistry.org One of the significant challenges in synthetic chemistry is the creation of unnatural amino acids with specific stereochemistry, which are valuable building blocks for pharmaceuticals and biologically active compounds. nih.govkyushu-u.ac.jp

Various methods have been developed for the asymmetric synthesis of α-amino acids, including the alkylation of glycine (B1666218) derivatives using chiral phase-transfer catalysts and the use of chiral auxiliaries. kyushu-u.ac.jpresearchgate.net For example, enantioenriched α-deuterated α-amino acids have been prepared using a radical-based strategy involving a chiral methyleneoxazolidinone. nih.gov Additionally, highly enantioselective routes to α-alkenyl α-amino acid derivatives have been developed through N-H insertion reactions catalyzed by a combination of dirhodium(II) carboxylates and chiral spiro phosphoric acids. nih.gov These advanced synthetic methods often rely on principles established from the study of simpler chiral building blocks like this compound.

A summary of representative methods for the synthesis of enantioenriched α-amino acid derivatives is presented below:

| Method | Key Features | Resulting Amino Acid Type |

| Radical-based Deuteration | Organophotoredox catalysis, use of chiral methyleneoxazolidinone. nih.gov | α-deuterated α-amino acids. nih.gov |

| N-H Insertion | Cooperative catalysis with dirhodium(II) carboxylates and chiral spiro phosphoric acids. nih.gov | α-alkenyl α-amino acid derivatives. nih.gov |

| Acid-catalyzed Difunctionalization | Use of chiral sulfinamide reagents with activated alkynes. | Optically active α-amino acid derivatives. |

| Phase-Transfer Catalysis | Alkylation of glycine derivatives with chiral cinchona alkaloid-derived catalysts. kyushu-u.ac.jpresearchgate.net | Monosubstituted and α,α-disubstituted amino acids. researchgate.net |

Analogous Applications in Enzyme Assay Methodologies (e.g., as model substrates)

In the field of enzymology, derivatives of N-benzoyl amino acids serve as important model substrates for assaying the activity of various proteases. While this compound itself is a specific example, the more commonly cited substrates in standard enzyme assays are structurally related compounds like N-Benzoyl-L-tyrosine ethyl ester (BTEE) for α-chymotrypsin and Nα-Benzoyl-L-arginine ethyl ester (BAEE) for trypsin. sigmaaldrich.comsigmaaldrich.com

The principle of these assays involves the enzymatic hydrolysis of the ester bond, which leads to a change in the UV absorbance of the solution. sigmaaldrich.com This change can be monitored over time to determine the rate of the enzymatic reaction. For example, the hydrolysis of BAEE by trypsin produces Nα-Benzoyl-L-arginine and ethanol (B145695), and the rate of this reaction can be followed spectrophotometrically at 253 nm. sigmaaldrich.com Similarly, BAEE is used as a substrate for other enzymes like kallikreins and protein arginine deiminase 4 (PAD4). caymanchem.com

The utility of these N-benzoyl amino acid esters as enzyme substrates stems from their structural similarity to the natural peptide substrates of these enzymes. The N-benzoyl group mimics an amino acid residue, and the ester linkage represents the peptide bond that is cleaved in vivo. The ethyl ester provides a convenient leaving group for the hydrolysis reaction. These model substrates are crucial tools for studying enzyme kinetics, inhibition, and for the general characterization of proteolytic enzymes. sigmaaldrich.comnih.govrsc.org

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Catalyst Systems

The development of efficient and selective methods for the synthesis of N-acylated amino acid esters like ethyl N-benzoylphenylalaninate remains a key area of research. While traditional methods such as the Schotten-Baumann reaction are well-established, future efforts are likely to focus on catalytic and more sustainable approaches. gla.ac.uk

One of the most promising areas is the advancement of phase-transfer catalysis (PTC) . This technique offers significant advantages, including the use of inexpensive and environmentally benign reagents and solvents, mild reaction conditions, and suitability for large-scale industrial applications. slideshare.netphasetransfer.comcrdeepjournal.orgwiley-vch.deresearchgate.net The use of chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, has shown great potential in the asymmetric synthesis of α-amino acid derivatives. kyushu-u.ac.jp Future research will likely focus on the design and application of new generations of chiral PTCs, such as N-spiro chiral quaternary ammonium (B1175870) salts, to achieve even higher enantioselectivity in the synthesis of chiral amino acid esters. kyushu-u.ac.jpamazonaws.com This would be particularly valuable for producing enantiomerically pure L- or D-ethyl N-benzoylphenylalaninate, which are crucial for pharmaceutical applications.

Furthermore, the exploration of novel catalyst systems continues to be a vibrant field. While rhodium complexes are known to be effective for certain transformations, the discovery of new, more robust, and recyclable catalysts is a constant goal. lookchem.comnih.gov The use of this compound itself as a ligand in the formation of chiral metal complexes for asymmetric catalysis is an intriguing possibility that warrants further investigation. lookchem.com The following table summarizes some of the catalyst systems and synthetic approaches that are shaping the future of N-acylated amino acid ester synthesis.

| Synthetic Approach | Catalyst/Reagent Type | Potential Advantages |

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids) | High enantioselectivity, mild conditions, scalability |

| One-Pot Synthesis | Orthoesters (e.g., Triethyl Orthoacetate) | Increased efficiency, reduced waste |

| Homogeneous Catalysis | Chiral Rhodium Complexes | High efficiency in asymmetric hydrogenation |

Advanced Mechanistic Understanding through Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is paramount for the rational design of more efficient and selective synthetic methods. For the synthesis of this compound, future research will likely involve a synergistic combination of experimental techniques and computational modeling to elucidate the intricate details of reaction pathways.

Mechanistic studies on related N-acylation and esterification reactions have provided valuable insights. For example, the reaction of phenylalanine with triethyl orthoacetate is proposed to proceed through an oxazolidinone intermediate . nih.gov Investigating whether a similar intermediate is involved in the N-benzoylation of phenylalanine ethyl ester could lead to strategies for controlling the reaction and minimizing side products.

In the context of asymmetric synthesis, understanding the origins of enantioselectivity is crucial. For phase-transfer catalyzed reactions, computational studies can model the transition states involving the chiral catalyst, the substrate, and the reactants, providing a rational basis for the observed stereochemical outcome. kyushu-u.ac.jp Similarly, for reactions involving coupling agents like HOBt-derived uronium salts, which are used to prevent racemization during amidation, a detailed mechanistic understanding is key to optimizing reaction conditions. mdpi.com

Future research in this area will likely employ a range of spectroscopic techniques (e.g., in-situ NMR) to monitor reaction progress and identify intermediates, coupled with density functional theory (DFT) calculations to map out potential energy surfaces and transition state structures. This combined approach will be instrumental in:

Identifying rate-determining steps.

Understanding the role of the catalyst and any additives.

Predicting the stereochemical outcome of asymmetric reactions.

Designing more effective catalysts and reaction conditions.

Diversification of Applications in Chemical Research

While this compound is a valuable synthetic intermediate, there is significant potential to diversify its applications, particularly in the realm of medicinal chemistry and materials science.

A significant emerging trend is the use of N-acyl amino acids and their derivatives as bioactive molecules . Research has shown that related compounds, such as N-benzoylphenylalaninyl-N-benzoylphenylalaninate, exhibit interesting biological activities, including neuroprotective and acetylcholinesterase inhibitory effects. tandfonline.comresearchgate.net This dipeptide has been isolated from natural sources, suggesting a potential role in drug discovery. tandfonline.commdpi.comresearchgate.netdicames.onlineresearchgate.netresearchgate.net this compound can serve as a key building block for the synthesis of such dipeptides and other peptide-based drugs. Furthermore, other N-acyl amino acids have been implicated in metabolic processes and diseases, opening up new avenues for the design of therapeutic agents based on this structural motif. nih.gov The antimicrobial properties of related fungal metabolites also suggest that derivatives of this compound could be explored as potential anti-infective agents. researchgate.net

The versatility of this compound as a chiral building block in organic synthesis is another area ripe for exploration. Its structure contains multiple functional groups—the ester, the amide, and the aromatic rings—that can be selectively modified to create a wide array of complex molecules. For example, it can be used in the synthesis of:

Novel heterocyclic compounds with potential pharmacological activity. science.gov

Chiral ligands for asymmetric catalysis.

Building blocks for the synthesis of unnatural amino acids and peptides.

The following table highlights potential areas for the diversification of applications for this compound and its derivatives.

| Application Area | Potential Role of this compound |

| Medicinal Chemistry | Precursor for bioactive dipeptides (e.g., neuroprotective, enzyme inhibitory) and other pharmaceuticals. |

| Asymmetric Synthesis | Chiral building block for the synthesis of complex molecules and chiral ligands. |

| Materials Science | Monomer for the synthesis of novel biodegradable polymers with specific properties. |

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize ethyl N-benzoylphenylalaninate with optimal purity and yield?

- Methodological Answer : Start with a nucleophilic acyl substitution reaction between benzoyl chloride and ethyl L-phenylalaninate under anhydrous conditions (e.g., dichloromethane or THF) using a base like triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC or HPLC. Optimize parameters (temperature, stoichiometry, reaction time) through fractional factorial design experiments to maximize yield and minimize side products like hydrolysis intermediates. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via NMR (1H/13C) and mass spectrometry .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic methods:

- NMR : Confirm benzoyl group integration (aromatic protons at ~7.5–8.0 ppm) and ester/amide linkages (e.g., ester carbonyl at ~170 ppm in 13C NMR).

- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns consistent with the expected structure.

- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1650–1750 cm⁻¹ for ester and amide groups).

Cross-reference data with published spectra of analogous compounds to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data for this compound reported in different studies?

- Methodological Answer : Conduct a meta-analysis of existing data to identify sources of variability (e.g., solvent effects, impurities). Use I² or H statistics to quantify heterogeneity across studies . Replicate conflicting experiments under controlled conditions (e.g., standardized solvents, calibrated instruments). Employ advanced techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm stereochemical assignments. Collaborate with independent labs to validate findings .

Q. What strategies ensure reproducibility of this compound’s biological activity assays?

- Methodological Answer :

- Standardize Protocols : Pre-register experimental conditions (e.g., cell lines, incubation times, solvent controls) following NIH guidelines .

- Blind Testing : Use double-blinded assays to minimize bias.

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability. Report effect sizes with 95% confidence intervals.

- Negative/Positive Controls : Include known inhibitors or agonists to validate assay sensitivity .

Q. How should researchers address discrepancies in computational vs. experimental physicochemical properties (e.g., logP, solubility) for this compound?

- Methodological Answer : Compare computational predictions (e.g., DFT for logP, COSMO-RS for solubility) with experimental data (HPLC-derived logP, shake-flask solubility tests). Identify systematic errors in force fields or solvation models. Use sensitivity analysis to prioritize parameters requiring recalibration. Publish raw datasets and code to enable community-driven validation .

Data Reporting and Ethical Considerations

Q. What metadata is essential for publishing studies on this compound to ensure replicability?

- Methodological Answer : Include:

- Synthetic Details : Exact stoichiometry, solvent grades, purification Rf values.

- Instrument Parameters : NMR spectrometer frequency, MS ionization mode.

- Biological Assays : Cell passage numbers, exact compound concentrations.

- Statistical Outputs : Raw p-values, degrees of freedom, and software versions (e.g., GraphPad Prism 10.2).

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in repositories like ChemRxiv or Zenodo .

Q. How can researchers ethically navigate incomplete safety data for this compound in preclinical studies?

- Methodological Answer : Adopt the precautionary principle:

- In Vitro Toxicity Screening : Use assays like Ames test (mutagenicity) and MTT (cytotoxicity) before in vivo work.

- Transparent Reporting : Clearly state limitations (e.g., "acute toxicity not assessed") in manuscripts.

- Collaboration : Partner with toxicology labs to fill data gaps, citing interim safety protocols from EPA DSSTox or ChemIDplus .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.